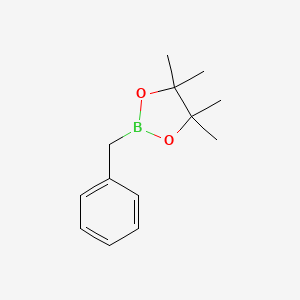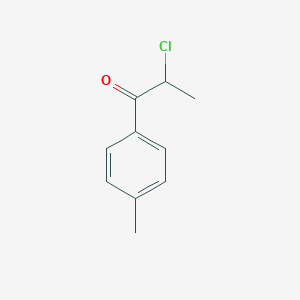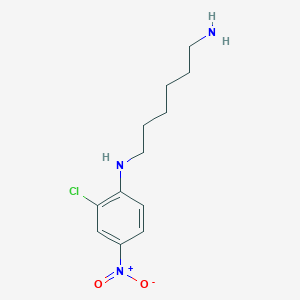
10,12-二十九炔酸
描述
10,12-Nonacosadiynoic Acid is a chemical compound with the molecular formula C29H50O2 . It has an average mass of 430.706 Da and a monoisotopic mass of 430.381073 Da .
Molecular Structure Analysis
The molecular structure of 10,12-Nonacosadiynoic Acid is represented by the formula C29H50O2 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 25 freely rotating bonds .Physical and Chemical Properties Analysis
10,12-Nonacosadiynoic Acid has a density of 0.9±0.1 g/cm3, a boiling point of 568.0±33.0 °C at 760 mmHg, and a flash point of 267.3±20.1 °C . It has a molar refractivity of 134.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 468.5±3.0 cm3 .科学研究应用
表面分子自组装
10,12-二十九炔酸在表面分子自组装方面显示出巨大的潜力。例如,它可以在各种基底上形成完美平铺的单分子层,包括六方氮化硼 (h-BN)、高度取向热解石墨 (HOPG) 和 MoS2 表面。正如 Verveniotis 等人 (2016) 所探讨的,这一特性对于在环境条件下分子线材的表面聚合至关重要 (Verveniotis 等人,2016).
纳米杂化物形成
Alloisio 等人 (2015) 发现 10,12-二十九炔酸可以密集吸附在银纳米粒子的表面,从而在水悬浮液中形成具有双层结构的稳定的核壳纳米杂化物。这一发现对于开发先进的纳米结构具有重要意义 (Alloisio 等人,2015).
纳米颗粒排列模板
Makarova 等人 (2013) 证明 10,12-二十九炔酸可以用作金纳米颗粒在 MoS2(0001) 基底上有序排列的模板。这一发现对于纳电子和纳光子应用尤为重要 (Makarova 等人,2013).
Langmuir-Blodgett 薄膜中的颗粒生成
Scoberg 等人 (1991) 探索了聚合二十九-10,12-二炔酸 Langmuir-Blodgett 薄膜中 Q 态颗粒的生成。该研究表明 10,12-二十九炔酸在创建具有可控粒径的复杂结构方面的多功能性 (Scoberg 等人,1991).
光电化学应用
Mansur 等人 (1999) 研究了 10,12-二十九炔酸聚合物 Langmuir-Blodgett 薄膜中 CdS 半导体颗粒的光电化学行为。这项研究提供了 10,12-二十九炔酸在光电化学电池中潜在应用的见解 (Mansur 等人,1999).
传感应用
Pumtang 等人 (2011) 合成了一系列新型二炔酸,并将其中一种脂质与 10,12-二十九炔酸结合使用,用于创建基于纸的溶剂检测传感器阵列。这突出了 10,12-二十九炔酸在比色传感应用中的潜力 (Pumtang 等人,2011).
作用机制
10,12-Nonacosadiynoic Acid has been observed to self-assemble on various surfaces. For instance, a perfectly flat-lying monolayer of 10,12-Nonacosadiynoic Acid self-assembles on hexagonal boron nitride (h-BN) like on highly oriented pyrolytic graphite (HOPG) and MoS 2 . On sapphire and oxidized diamond surfaces, assemblies of standing-up molecular layers were observed . This surface assembly is driven by surface electrostatic dipoles .
安全和危害
When handling 10,12-Nonacosadiynoic Acid, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
生化分析
Biochemical Properties
10,12-Nonacosadiynoic acid plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on various substrates. This compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and hydrogen bonding. For instance, 10,12-Nonacosadiynoic acid can form stable monolayers on substrates like hexagonal boron nitride, highly oriented pyrolytic graphite, and molybdenum disulfide . These interactions are crucial for the compound’s ability to participate in surface polymerization reactions, leading to the formation of polydiacetylene wires.
Cellular Effects
10,12-Nonacosadiynoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form self-assembled monolayers affects the cellular microenvironment, potentially altering cell function. Studies have shown that 10,12-Nonacosadiynoic acid can impact the organization of cellular membranes and influence the activity of membrane-associated proteins . Additionally, the compound’s interactions with cellular components can lead to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of 10,12-Nonacosadiynoic acid involves its ability to form stable monolayers and participate in surface polymerization reactions. The compound interacts with biomolecules through electrostatic interactions and hydrogen bonding, facilitating the formation of polydiacetylene wires . These interactions are essential for the compound’s ability to influence cellular processes and biochemical reactions. Additionally, 10,12-Nonacosadiynoic acid can modulate enzyme activity by binding to specific active sites, leading to enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10,12-Nonacosadiynoic acid can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 10,12-Nonacosadiynoic acid can form stable monolayers that persist over extended periods, allowing for long-term observations of its effects on cellular function . Degradation of the compound can occur under certain conditions, leading to changes in its biochemical properties and cellular effects.
Dosage Effects in Animal Models
The effects of 10,12-Nonacosadiynoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolic activity. At higher doses, 10,12-Nonacosadiynoic acid can induce significant changes in cellular processes, potentially leading to toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s effects become pronounced, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
10,12-Nonacosadiynoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form stable monolayers and participate in surface polymerization reactions influences its role in metabolic processes . Additionally, 10,12-Nonacosadiynoic acid can modulate the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of 10,12-Nonacosadiynoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable monolayers affects its localization and accumulation within specific cellular compartments . Studies have shown that 10,12-Nonacosadiynoic acid can be transported across cellular membranes through passive diffusion and active transport mechanisms, leading to its distribution within various tissues.
Subcellular Localization
10,12-Nonacosadiynoic acid exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications. The compound’s ability to form stable monolayers and participate in surface polymerization reactions directs it to specific compartments or organelles within the cell . These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with cellular components and its role in biochemical processes.
属性
IUPAC Name |
nonacosa-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-16,21-28H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQESNAREESPTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66990-35-0 | |
| Record name | 10,12-Nonacosadiynoic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20399286 | |
| Record name | 10,12-Nonacosadiynoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66990-34-9 | |
| Record name | 10,12-Nonacosadiynoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Nonacosadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 10,12-nonacosadiynoic acid and how does it influence its self-assembly properties?
A: 10,12-Nonacosadiynoic acid is a diacetylene compound, meaning it contains two carbon-carbon triple bonds separated by a single bond. This structural feature allows for polymerization into ordered structures upon UV irradiation or through electron excitation with tools like scanning tunneling microscopes. [, ] This ability to form ordered structures makes it interesting for creating nanoscale structures and patterns. For example, researchers have demonstrated the controlled polymerization of this compound into nanowires on a graphite surface using an STM tip. [] Furthermore, the self-assembly of 10,12-nonacosadiynoic acid into well-defined monolayers on various substrates, including MoS2, makes it a promising candidate for templating the arrangement of gold nanoparticles into ordered arrays, crucial for nanoelectronic and nanophotonic applications. []
Q2: How does the surface polarity of a substrate affect the assembly of 10,12-nonacosadiynoic acid?
A: Research indicates that the surface electrostatic dipoles significantly influence the self-assembly of 10,12-nonacosadiynoic acid. [] On substrates with strong surface dipoles, like sapphire and oxidized diamond, the molecule tends to form standing-up layers. Conversely, on surfaces with weak or screened dipoles, such as hydrogenated diamond or graphene-coated sapphire, a flat-lying monolayer similar to those observed on highly oriented pyrolytic graphite, hexagonal boron nitride, and MoS2 is formed. [] This control over molecular orientation through substrate selection is vital for tailoring the properties of the resulting self-assembled monolayers.
Q3: What applications in material science are being explored with 10,12-nonacosadiynoic acid?
A: 10,12-nonacosadiynoic acid's ability to form ordered structures makes it interesting for developing nanostructured materials. Studies have explored its use in Langmuir-Blodgett films for various applications. For example, researchers have investigated the photoelectrochemical behavior of Cadmium Sulfide "Q-state" semiconductor particles within a polymerized 10,12-nonacosadiynoic acid Langmuir-Blodgett film. [] Additionally, the interaction forces between surfaces coated with polymerized 10,12-nonacosadiynoic acid have been studied using atomic force microscopy, providing valuable information for applications requiring controlled surface properties. []
Q4: Can you elaborate on the role of 10,12-nonacosadiynoic acid in studying molecular diffusion in Langmuir-Blodgett films?
A: Researchers have utilized 10,12-nonacosadiynoic acid to create both unpolymerized and polymerized air-water monolayer films for investigating the lateral diffusion of amphiphilic molecules. [] By incorporating a fluorescent probe, pyrene-DPPE, into these films, scientists can track its movement and gain insights into the dynamics within the monolayers. This knowledge is crucial for understanding and optimizing Langmuir-Blodgett film properties for various applications, including sensing, electronics, and drug delivery.
Q5: What computational chemistry methods have been applied to study 10,12-nonacosadiynoic acid?
A: Researchers utilized ArgusLab 4.0.1 software with the Austin Model 1 (AM1) parameterization to optimize the molecular geometry of 10,12-nonacosadiynoic acid and determine its minimum potential energy. [] This information is crucial for understanding its interactions with other molecules and surfaces, particularly in the context of self-assembly and potential applications as an acidulant.
Q6: How does the molecular structure of 10,12-nonacosadiynoic acid relate to its potential use as an acidifier or acidulant?
A: While 10,12-nonacosadiynoic acid is primarily studied for its self-assembling and polymerizable properties, one study investigated its potential as an acidulant alongside another compound, hexadecanoic acid ethyl ester. [] This research focused on the molecular geometry optimization of both compounds using computational methods to assess their potential for this application. While promising, further research is needed to explore its effectiveness and safety as an acidifier or acidulant in practical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)







![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)
![2-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364843.png)
![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)

![4-{(2E)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2-hydroxybenzoic acid](/img/structure/B1364852.png)

